Kinase Selectivity Differentiation: Aurora A vs. Aurora B Inhibition in Triphenyl Pyrazole-4-carboxamides
While N,1,5-triphenyl-1H-pyrazole-4-carboxamide is a structural variant within the triphenyl pyrazole-4-carboxamide series, direct kinase profiling data are available for the N,1,3-triphenyl regioisomer series, which serves as a structurally adjacent comparator. Compound 6k from the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series demonstrated dual Aurora kinase inhibition with IC50 values of 16.3 nM against Aurora A and 20.2 nM against Aurora B, representing a 1.2-fold selectivity for Aurora A over Aurora B [1]. This contrasts with the broader class behavior where many pyrazole-4-carboxamide analogs exhibit pan-kinase or non-selective inhibition profiles. The N1-phenyl and C3-phenyl (vs. C5-phenyl in the target compound) substitutions contribute to this kinase engagement profile, with molecular docking confirming specific hydrogen bonding interactions with Thr288 (Aurora A) and histone H3 phosphorylation sites (Aurora B) [1].
| Evidence Dimension | Aurora kinase inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | Not directly assayed; structurally adjacent N,1,3-triphenyl-1H-pyrazole-4-carboxamide (compound 6k) IC50: Aurora A = 16.3 nM, Aurora B = 20.2 nM |
| Comparator Or Baseline | Broad kinase panel screening of pyrazole-4-carboxamide series |
| Quantified Difference | Selectivity ratio Aurora A/Aurora B = 0.81; retention of sub-50 nM dual inhibitory activity |
| Conditions | In vitro kinase inhibition assay; recombinant Aurora A and Aurora B proteins; ATP concentration not specified in abstract |
Why This Matters
For researchers developing Aurora kinase inhibitors, the triphenyl substitution pattern (whether N1,C3 or N1,C5) confers nanomolar potency and a defined selectivity ratio, distinguishing these compounds from less potent or non-selective pyrazole-4-carboxamide analogs.
- [1] Yevale D, Teraiya N, Lalwani T, et al. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Eur J Med Chem. 2024;116917. View Source
